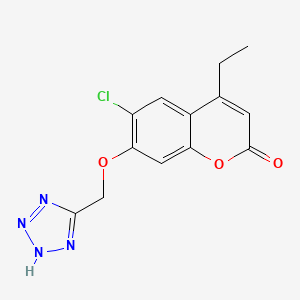
4'-Methyl-2-(4-phenylpiperazin-1-yl)-2'-pyrrolidin-1-yl-4,5'-bipyrimidine
Übersicht
Beschreibung
4’-Methyl-2-(4-phenylpiperazin-1-yl)-2’-pyrrolidin-1-yl-4,5’-bipyrimidine is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a bipyrimidine core substituted with a phenylpiperazine and a pyrrolidine moiety. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methyl-2-(4-phenylpiperazin-1-yl)-2’-pyrrolidin-1-yl-4,5’-bipyrimidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Bipyrimidine Core: The bipyrimidine core can be synthesized through a condensation reaction between appropriate pyrimidine derivatives.
Introduction of the Phenylpiperazine Group: The phenylpiperazine moiety is introduced via nucleophilic substitution reactions, where a halogenated bipyrimidine reacts with phenylpiperazine under basic conditions.
Attachment of the Pyrrolidine Group: The pyrrolidine group is attached through a similar nucleophilic substitution reaction, using a halogenated intermediate and pyrrolidine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput synthesis techniques, automated reaction monitoring, and purification methods such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Methyl-2-(4-phenylpiperazin-1-yl)-2’-pyrrolidin-1-yl-4,5’-bipyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles like phenylpiperazine or pyrrolidine in basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
4’-Methyl-2-(4-phenylpiperazin-1-yl)-2’-pyrrolidin-1-yl-4,5’-bipyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an acetylcholinesterase inhibitor, which could be useful in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Pharmacology: It is also evaluated for its anxiolytic activity, showing potential in managing anxiety disorders.
Biological Research: The compound’s interactions with various biological targets are explored to understand its mechanism of action and therapeutic potential.
Industrial Applications: Its unique chemical properties make it a candidate for the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4’-Methyl-2-(4-phenylpiperazin-1-yl)-2’-pyrrolidin-1-yl-4,5’-bipyrimidine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission . This action is beneficial in conditions where cholinergic deficiency is implicated, such as Alzheimer’s disease.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another acetylcholinesterase inhibitor studied for Alzheimer’s disease.
2-(4-Phenylpiperazin-1-yl)-1H-benz[d]imidazole: Evaluated for its anxiolytic activity.
Uniqueness
4’-Methyl-2-(4-phenylpiperazin-1-yl)-2’-pyrrolidin-1-yl-4,5’-bipyrimidine is unique due to its bipyrimidine core, which imparts distinct chemical and biological properties compared to other similar compounds. Its combination of functional groups allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry and pharmacology.
Eigenschaften
IUPAC Name |
4-methyl-5-[2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]-2-pyrrolidin-1-ylpyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N7/c1-18-20(17-25-23(26-18)29-11-5-6-12-29)21-9-10-24-22(27-21)30-15-13-28(14-16-30)19-7-3-2-4-8-19/h2-4,7-10,17H,5-6,11-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOOLFYGTIUUPSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C2=NC(=NC=C2)N3CCN(CC3)C4=CC=CC=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-chlorophenyl)-2-(methoxymethyl)-6-oxopyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl]acetamide](/img/structure/B4498942.png)
![METHYL 2-({7-METHYL-6-[2-(PIPERIDIN-1-YL)PYRIMIDIN-4-YL]-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}SULFANYL)ACETATE](/img/structure/B4498955.png)
![N-[1-(4-methylphenyl)propyl]-N'-phenylurea](/img/structure/B4498961.png)
![N-1,3-benzodioxol-5-yl-4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4498963.png)
![N-methyl-4-{[(4-methylpiperazin-1-yl)sulfonyl]methyl}benzamide](/img/structure/B4498971.png)
![4-{4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-methyl-2-pyrimidinyl}morpholine](/img/structure/B4498979.png)
![2-(4-chlorophenyl)-N-{2-[(6-methyl-3-pyridazinyl)amino]ethyl}acetamide](/img/structure/B4498987.png)
![2-benzyl-8-(2-methoxyethyl)pyrido[4,3-b][1,6]naphthyridine-1,9(2H,8H)-dione](/img/structure/B4498989.png)
![N-(2-chlorophenyl)-4-[6-(4-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4498995.png)
![N-(3-methoxyphenyl)-4-[6-(4-pyridinylamino)-3-pyridazinyl]-1-piperazinecarboxamide](/img/structure/B4498996.png)

![2-[3-(piperidin-1-ylcarbonyl)phenyl]hexahydro-4,6-ethenocyclopropa[f]isoindole-1,3(2H,3aH)-dione](/img/structure/B4499015.png)

